1-Deoxy-1-morpholino-D-fructose (DMF) is a synthetic compound widely employed in scientific research as a standard substance for the quantification of glycated proteins, also known as fructosamines. [, , , ] These proteins are formed by the non-enzymatic reaction between glucose and the amino groups of proteins, a process significantly amplified in diabetic conditions. [, , ]
1-Deoxy-1-morpholino-D-fructose is a chemical compound classified as an Amadori product, formed through the reaction of glucose and morpholine. This compound is notable for its structural similarity to glycated proteins, which are significant in various biochemical processes and diseases, particularly diabetes. The compound is recognized for its role in research related to glycation and its potential implications in health and disease.
The primary source of 1-Deoxy-1-morpholino-D-fructose is the reaction between glucose and morpholine. This synthesis can be catalyzed under specific conditions to optimize yield and purity. The compound has been studied extensively for its kinetics of formation and degradation, providing insights into its stability and reactivity in biological systems .
1-Deoxy-1-morpholino-D-fructose falls under the category of sugar derivatives, specifically as a sugar amino derivative. It is classified within the broader context of glycation products, which are formed when reducing sugars react with amino acids or proteins, leading to advanced glycation end-products (AGEs) that are implicated in various metabolic disorders .
The synthesis of 1-Deoxy-1-morpholino-D-fructose typically involves the reaction of glucose with morpholine under controlled conditions. The process can be summarized as follows:
The formation kinetics have been analyzed using high-performance liquid chromatography (HPLC) to monitor the concentration of reactants and products over time. The second-order rate constant for the formation of 1-Deoxy-1-morpholino-D-fructose has been calculated to be approximately .
The molecular formula for 1-Deoxy-1-morpholino-D-fructose is . Its structure features a morpholine ring attached to a deoxysugar moiety, which is characteristic of Amadori products.
The primary reaction involving 1-Deoxy-1-morpholino-D-fructose is its formation from glucose and morpholine, which can be represented as follows:
Further studies have shown that this compound can undergo additional reactions typical of sugar derivatives, including hydrolysis and further glycation processes, depending on environmental conditions such as pH and temperature .
The mechanism by which 1-Deoxy-1-morpholino-D-fructose exerts its effects involves its interaction with proteins, leading to glycation processes that may influence protein function and stability. This interaction can affect cellular signaling pathways and contribute to the pathophysiology of diseases like diabetes.
Research indicates that the presence of this compound can lead to alterations in protein conformation and activity due to the formation of cross-links between proteins, which may impair normal cellular functions .
Relevant data suggest that the stability and reactivity of this compound are influenced by environmental factors such as temperature and pH .
1-Deoxy-1-morpholino-D-fructose has several applications in scientific research:
This compound's role in understanding metabolic disorders highlights its significance in both basic research and potential therapeutic applications .
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